2-(3-(Trifluoromethoxy)phenyl)ethanamine
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(Trifluoromethoxy)benzaldehyde.
Reductive Amination: The 3-(Trifluoromethoxy)benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)ethanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethoxy)phenyl)ethanamine
- 2-(3-(Trifluoromethyl)phenyl)ethanamine
- 2-(3-(Trifluoromethoxy)phenyl)histamine dimaleate
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVABPXMZJUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624477 |
Source
|
Record name | 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467461-10-5 |
Source
|
Record name | 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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